molecular formula C22H23NO B14652862 N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline CAS No. 52576-36-0

N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline

Cat. No.: B14652862
CAS No.: 52576-36-0
M. Wt: 317.4 g/mol
InChI Key: HCQDJZWYUQFIEY-UHFFFAOYSA-N
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Description

N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline typically involves the following steps:

    Formation of the biphenyl ether intermediate: This step involves the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form the biphenyl ether intermediate.

    Amination: The biphenyl ether intermediate is then reacted with N-ethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield biphenyl alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.

Major Products

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyls, alkylated biphenyls.

Scientific Research Applications

N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-methylaniline
  • **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-propylaniline
  • **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-isopropylaniline

Uniqueness

N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is unique due to its specific combination of biphenyl and ethylamine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

52576-36-0

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-ethyl-N-[2-(2-phenylphenoxy)ethyl]aniline

InChI

InChI=1S/C22H23NO/c1-2-23(20-13-7-4-8-14-20)17-18-24-22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3

InChI Key

HCQDJZWYUQFIEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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